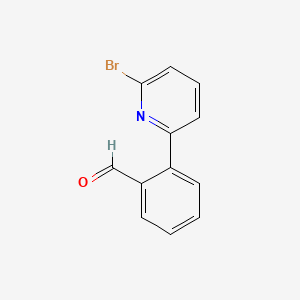

2-(6-Bromopyridin-2-YL)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-12-7-3-6-11(14-12)10-5-2-1-4-9(10)8-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTDJPCRYLCAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661699 | |

| Record name | 2-(6-Bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-51-2 | |

| Record name | 2-(6-Bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(6-Bromopyridin-2-YL)benzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(6-Bromopyridin-2-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this compound, a key building block in the development of novel pharmaceutical agents and functional materials. The synthesis is centered around a selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, data presentation in tabular format, and process visualizations to ensure clarity and reproducibility.

Introduction

This compound is a biaryl compound of significant interest due to its utility as a versatile intermediate in organic synthesis. The presence of a reactive aldehyde group and a bromine-substituted pyridine ring allows for subsequent functionalization, making it a valuable precursor for the synthesis of more complex molecular architectures. This guide details a robust synthetic route commencing from commercially available starting materials, focusing on a selective mono-arylation of 2,6-dibromopyridine with 2-formylphenylboronic acid.

Proposed Synthesis Pathway: Suzuki-Miyaura Coupling

The core of the proposed synthesis is a Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] In this case, a selective mono-coupling at one of the C-Br bonds of 2,6-dibromopyridine with 2-formylphenylboronic acid is the key transformation. The selectivity of this reaction is crucial to avoid the formation of a disubstituted by-product.[2]

The overall reaction is as follows:

Below is a Graphviz diagram illustrating this synthetic pathway.

Detailed Experimental Protocol

This protocol is based on established methods for selective Suzuki-Miyaura coupling of 2-bromopyridines and related substrates.[3][4]

Materials:

-

2,6-Dibromopyridine

-

2-Formylphenylboronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium Phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), 2-formylphenylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in anhydrous toluene.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this with the addition of a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Moles (Relative) |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 |

| 2-Formylphenylboronic Acid | C₇H₇BO₃ | 149.94 | 1.1 |

| Palladium(II) Acetate | C₄H₆O₄Pd | 224.52 | 0.02 |

| SPhos | C₃₀H₄₂O₂P | 473.62 | 0.04 |

| Potassium Phosphate | K₃PO₄ | 212.27 | 2.0 |

| Toluene | C₇H₈ | 92.14 | Solvent |

| Water | H₂O | 18.02 | Solvent |

Table 2: Reaction Conditions and Expected Results

| Parameter | Value | Reference/Rationale |

| Temperature | 80 - 100 °C | Based on typical Suzuki-Miyaura conditions for heteroaryl couplings.[3] |

| Reaction Time | 12 - 24 hours | Monitoring by TLC/GC-MS is recommended for optimization. |

| Solvent System | Toluene/Water (4:1 v/v) | A common solvent system for Suzuki-Miyaura reactions. |

| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purity of reagents. Selective mono-arylation of 2,6-dibromopyridine has been reported with high efficiency.[2] |

| Purity (after chromatography) | >95% | Expected purity after purification. |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

References

- 1. nobelprize.org [nobelprize.org]

- 2. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-(6-Bromopyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)benzaldehyde is a biaryl compound featuring a benzaldehyde moiety linked to a bromopyridine ring. This unique structural arrangement of an aldehyde group ortho to a bipyridyl scaffold makes it a valuable building block in various fields of chemical research, particularly in medicinal chemistry and materials science. The presence of the reactive aldehyde functionality, coupled with the synthetically versatile bromopyridine core, allows for a multitude of chemical transformations, paving the way for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 914349-51-2 | [1][2] |

| Molecular Formula | C₁₂H₈BrNO | [3] |

| Molecular Weight | 262.10 g/mol | [3] |

| Appearance | Off-white to yellow solid (predicted) | General knowledge |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF (predicted) | General knowledge |

Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis involves the coupling of 2,6-dibromopyridine with 2-formylphenylboronic acid. The selective reaction at one of the C-Br bonds of 2,6-dibromopyridine is a key feature of this approach.

Caption: Synthetic route to this compound.

Experimental Protocol: General Suzuki-Miyaura Coupling

While a specific protocol for the synthesis of this compound is not detailed in readily available literature, a general procedure for a similar Suzuki-Miyaura coupling of a 2-bromopyridine with an arylboronic acid can be adapted[1][4][5][6][7].

Materials:

-

2,6-Dibromopyridine

-

2-Formylphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Solvent system (e.g., toluene/water, 1,2-dimethoxyethane (DME)/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq), 2-formylphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not widely published, the expected features can be predicted based on the analysis of its structural components.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on both the pyridine and benzene rings.

-

Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons (Benzene Ring): A complex multiplet pattern between δ 7.0-8.0 ppm, corresponding to the four protons on the disubstituted benzene ring.

-

Aromatic Protons (Pyridine Ring): Three protons on the bromopyridine ring will appear as doublets or triplets in the aromatic region, typically between δ 7.0-8.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide characteristic signals for the carbonyl carbon and the aromatic carbons.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-200 ppm[8].

-

Aromatic Carbons: Multiple signals in the range of δ 120-160 ppm, corresponding to the carbons of the pyridine and benzene rings. The carbon attached to the bromine atom will be influenced by its electronegativity.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the aldehyde group, the bipyridyl linkage, and the bromine atom on the pyridine ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of organic transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to the corresponding primary alcohol, (6-bromopyridin-2-yl)(2-(hydroxymethyl)phenyl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: Undergoes addition reactions with various nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Condensation Reactions: Can participate in condensation reactions with amines to form imines (Schiff bases), and with active methylene compounds in reactions like the Knoevenagel condensation.

Caption: Reactivity of the aldehyde group in the title compound.

Reactions Involving the Bromopyridine Moiety

The bromine atom on the pyridine ring can be substituted through various cross-coupling reactions, allowing for further functionalization of the molecule. This enables the synthesis of more complex tri-aryl or other substituted systems.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in several areas of research and development.

Medicinal Chemistry

The bipyridine scaffold is a privileged structure in drug discovery, known to be present in numerous biologically active compounds[9]. The aldehyde group can be used to synthesize a variety of derivatives, such as Schiff bases and chalcones, which have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents[10][11]. The overall structure could serve as a precursor for novel kinase inhibitors or other targeted therapies.

Ligand Synthesis for Catalysis

Bipyridine derivatives are widely used as ligands in coordination chemistry and catalysis[12][13][14]. The nitrogen atoms of the pyridine rings can chelate to metal centers, and the aldehyde group can be further modified to introduce additional coordinating sites or to tune the electronic and steric properties of the resulting ligand. Such ligands can be employed in a variety of catalytic transformations.

Conclusion

This compound is a synthetically valuable compound with a rich potential for chemical modification. Its synthesis via the Suzuki-Miyaura coupling provides a reliable route to this important building block. The presence of both a reactive aldehyde and a modifiable bromopyridine moiety makes it an attractive starting material for the development of new pharmaceuticals, functional materials, and catalytic systems. Further research into the specific properties and reactions of this compound is warranted to fully explore its utility in various scientific disciplines.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [bojnsci.com]

- 3. This compound, 95+% CAS#: [chemicalbook.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 13. "Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines," by Stephanie E. Carter [digitalcommons.georgiasouthern.edu]

- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-(6-Bromopyridin-2-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key chemical identifiers for 2-(6-Bromopyridin-2-YL)benzaldehyde. This biphenyl aldehyde derivative is a valuable building block in medicinal chemistry and materials science, offering multiple sites for further functionalization. This document summarizes its structural information and provides a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction.

Core Molecular Structure and Identifiers

While specific experimental data for this compound is not extensively available in public databases, its fundamental molecular properties can be defined. The structure consists of a benzaldehyde ring substituted at the 2-position with a 6-bromopyridin-2-yl moiety.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 914349-51-2[1] |

| Molecular Formula | C₁₂H₈BrNO[2] |

| Molecular Weight | 262.10 g/mol |

| Canonical SMILES | O=Cc1ccccc1c2ncccc2Br |

| InChI | InChI=1S/C12H8BrNO/c13-11-6-5-7-12(14-11)9-4-2-1-3-8(9)10-15/h1-7,10H |

| InChIKey | Not readily available |

Note: Canonical SMILES and InChI are based on the known chemical structure, as a dedicated entry in major chemical databases was not found.

Synthesis via Suzuki-Miyaura Cross-Coupling

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, 2-bromopyridine is coupled with 2-formylphenylboronic acid.

It is important to note that a study on the Suzuki-Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid reported the formation of an unexpected dimeric species under certain conditions.[3] The following protocol is adapted from this study and may require optimization to favor the formation of the desired monomeric product, this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.

Table 2: Reactants and Reagents for Synthesis

| Reactant/Reagent | Molar Mass ( g/mol ) | Role |

| 2-Bromopyridine | 158.00 | Aryl Halide |

| 2-Formylphenylboronic Acid | 149.92 | Organoboron |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | Base |

| Ethylene Glycol Dimethyl Ether (DME) | 90.12 | Solvent |

| Water (H₂O) | 18.02 | Solvent |

Procedure:

-

In a round-bottom flask, dissolve 2-bromopyridine (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) in ethylene glycol dimethyl ether.

-

Stir the solution under an inert nitrogen atmosphere for 20 minutes.

-

Add an aqueous solution of sodium carbonate (1.3 equivalents) followed by 2-formylphenylboronic acid (1.0 equivalent).

-

Heat the reaction mixture to reflux and protect it from light for approximately 20 hours.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can then be purified using extraction and column chromatography.

Note: The original study reporting an anomalous product utilized continuous extraction with dichloromethane for product isolation.[3] Optimization of reaction conditions, such as temperature, reaction time, and the choice of catalyst and base, may be necessary to obtain the desired this compound.

Spectroscopic and Crystallographic Data

As of the date of this guide, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and crystallographic data for this compound are not available in the public domain. Researchers synthesizing this compound would need to perform these characterizations to confirm its identity and purity.

Reactivity and Potential Applications

The molecular structure of this compound presents several avenues for further chemical modification. The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and other derivatives. The bromo-substituent on the pyridine ring offers a site for further cross-coupling reactions, allowing for the introduction of additional molecular complexity.

These reactive sites make this compound a potentially valuable intermediate in the synthesis of novel pharmaceutical compounds and functional materials. The biphenyl scaffold is a common motif in drug discovery, and the pyridine ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Visualizing the Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

Caption: Synthetic workflow for this compound.

References

Synthesis of 2-(6-Bromopyridin-2-YL)benzaldehyde from 2,6-dibromopyridine

Technical Guide: Synthesis of 2-(6-Bromopyridin-2-YL)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound from 2,6-dibromopyridine. The primary synthetic strategy detailed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and discusses key reaction considerations. The target molecule is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex heterocyclic compounds and ligands.

Introduction

Substituted 2,6-diarylpyridines are significant structural motifs found in a variety of biologically active molecules and functional materials. The selective functionalization of precursors like 2,6-dibromopyridine is a key strategy for accessing unsymmetrically substituted pyridines. The Suzuki-Miyaura coupling reaction is a highly efficient palladium-catalyzed process for C-C bond formation between organohalides and boronic acids.[1] This guide details the selective mono-arylation of 2,6-dibromopyridine with 2-formylphenylboronic acid to yield the target compound, this compound. Careful control of reaction stoichiometry and conditions is crucial to favor the desired mono-substituted product over the di-substituted byproduct.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as depicted below:

2,6-dibromopyridine + 2-formylphenylboronic acid → this compound

This transformation relies on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to selectively form the new carbon-carbon bond.

Experimental Protocol

The following protocol is a general and effective procedure for the Suzuki-Miyaura coupling of 2,6-dibromopyridine.[1] Optimization may be required based on specific laboratory conditions and reagent purity.

3.1 Materials and Reagents

-

2,6-Dibromopyridine

-

2-Formylphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Sodium Carbonate (Na₂CO₃)

-

Toluene, Anhydrous

-

Ethanol

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

3.2 Reaction Setup and Procedure

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2,6-dibromopyridine (1.0 eq.), 2-formylphenylboronic acid (0.9-1.1 eq.), and sodium carbonate (2.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask.

-

Inert Atmosphere: Degas the resulting mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, PdCl₂(dppf) (0.05 eq.), to the reaction mixture.[1]

-

Reaction Execution: Heat the reaction mixture to 80-120°C and stir vigorously under the inert atmosphere for 12-24 hours.[1]

-

Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the limiting reagent.

3.3 Work-up and Purification

-

Cooling and Dilution: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to isolate the pure this compound.[1]

Data Presentation

Quantitative parameters for the synthesis are summarized in the tables below.

Table 1: Reagent Stoichiometry

| Reagent | Role | Molar Equivalent |

|---|---|---|

| 2,6-Dibromopyridine | Starting Material | 1.0 |

| 2-Formylphenylboronic acid | Coupling Partner | 0.9 - 1.1 |

| Sodium Carbonate (Na₂CO₃) | Base | 2.0 |

| PdCl₂(dppf) | Catalyst | 0.05 |

| Toluene/Ethanol (4:1) | Solvent | - |

Note: To favor mono-substitution, it is common to use a slight excess of 2,6-dibromopyridine or to carefully control the stoichiometry of the boronic acid to be ≤1.0 equivalent.

Table 2: Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80 - 120 °C |

| Reaction Time | 12 - 24 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

Table 3: Expected Spectroscopic Data for Product Characterization

| Analysis | Expected Key Signals / Values |

|---|---|

| ¹H NMR | Aldehyde proton (CHO) singlet at δ ≈ 9.8-10.5 ppm. Aromatic protons in the range of δ ≈ 7.0-8.5 ppm showing characteristic pyridine and benzene ring splitting patterns. |

| ¹³C NMR | Carbonyl carbon (CHO) signal at δ ≈ 190-195 ppm. Aromatic carbon signals in the range of δ ≈ 120-160 ppm. |

| Mass Spec (MS) | Expected [M+H]⁺ peak corresponding to the molecular formula C₁₂H₉BrNO⁺. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) should be observable. |

| Infrared (IR) | Strong C=O stretch for the aldehyde at ≈ 1700 cm⁻¹. C-H stretch for the aldehyde at ≈ 2850 and 2750 cm⁻¹. |

Experimental Workflow Visualization

The overall workflow for the synthesis is illustrated in the diagram below.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Potential Challenges and Considerations

-

Di-substitution: The primary challenge in this synthesis is preventing the formation of the di-substituted byproduct, 2,6-bis(2-formylphenyl)pyridine. Controlling the stoichiometry by using 2-formylphenylboronic acid as the limiting reagent is the most effective strategy to minimize this side reaction.

-

Side Reactions: The coupling of 2-halopyridines with 2-formylphenylboronic acid can sometimes lead to unexpected products through secondary cyclization reactions.[2] Monitoring the reaction closely is recommended to detect the formation of significant impurities.

-

Purification: The polarity of the desired product is similar to that of the starting 2,6-dibromopyridine and potential byproducts. Careful selection of the eluent system for column chromatography is essential for achieving high purity.

References

A Technical Guide to the Spectroscopic Analysis of 2-(6-Bromopyridin-2-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of the organic compound 2-(6-Bromopyridin-2-YL)benzaldehyde (CAS No. 914349-51-2). While a comprehensive search did not yield specific, publicly available spectroscopic data (NMR, IR, MS) for this exact compound, this document outlines the standard methodologies and expected data presentation for its analysis.

I. Data Presentation

The following tables are structured to summarize the key quantitative data that would be obtained from a full spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

| ... | ... |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Data not available | Data not available |

| ... | ... | ... |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Fragment Assignment |

| Data not available | Data not available | Data not available |

| ... | ... | ... |

II. Experimental Protocols

The following sections detail the typical experimental protocols for acquiring NMR, IR, and MS spectra for an organic compound such as this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering proton signals.[1]

-

Transfer the solution to a 5 mm NMR tube, ensuring the final volume is between 0.7-0.8 mL.[2]

-

An internal standard, such as tetramethylsilane (TMS), is typically added to reference the chemical shifts to 0 ppm. Modern instruments can often reference the spectrum to the residual solvent peak.[1]

-

-

¹H NMR Spectroscopy :

-

The prepared sample is placed in the NMR spectrometer.

-

A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the number of scans, acquisition time, and relaxation delay. For kinetic studies, spectra can be acquired at regular intervals.[2]

-

The resulting Free Induction Decay (FID) is Fourier transformed to produce the final spectrum.

-

Data processing involves phasing, baseline correction, and integration of the signals.

-

-

¹³C NMR Spectroscopy :

-

Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a higher sample concentration may be required compared to ¹H NMR.[3]

-

Spectra are typically acquired with broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

-

B. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride or acetone.[5]

-

Apply a drop of this solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

-

The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to optimize peak intensity.[5]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the clean, empty sample holder to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. The instrument passes an infrared beam through the sample, and the detector measures the amount of light absorbed at each frequency.

-

The resulting interferogram is converted to a spectrum via a Fourier transform.[6]

-

C. Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[7]

-

In the ion source, the gaseous molecules are ionized. A common method for organic molecules is Electron Impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[7][8]

-

-

Mass Analysis :

-

Detection :

-

A detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion fragment. The peak with the highest intensity is known as the base peak.[8]

-

III. Visualization

A. Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

B. Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for structural elucidation.

Caption: Complementary nature of spectroscopic data.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ekwan.github.io [ekwan.github.io]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. m.youtube.com [m.youtube.com]

The Versatile Precursor: 2-(Pyridin-2-yl)benzaldehyde as a Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. These structurally diverse molecules form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. A key strategy in the efficient discovery of new bioactive scaffolds is the utilization of versatile building blocks that can be readily transformed into a variety of complex heterocyclic systems. While the specific compound 2-(6-Bromopyridin-2-yl)benzaldehyde is not extensively documented in the scientific literature, its unbrominated analog, 2-(pyridin-2-yl)benzaldehyde, serves as a valuable and reactive precursor for the synthesis of several important nitrogen-containing heterocycles. This technical guide will provide a comprehensive overview of the synthesis and application of 2-(pyridin-2-yl)benzaldehyde and its derivatives as starting materials for the construction of fused heterocyclic systems, with a particular focus on the synthesis of pyrido[1,2-a]indoles.

Synthesis of the Precursor: 2-(Pyridin-2-yl)benzaldehyde

The synthesis of 2-(pyridin-2-yl)benzaldehyde can be achieved through several established synthetic routes. One of the most common and efficient methods is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an organoboron compound with an organohalide, offering a powerful tool for the formation of carbon-carbon bonds.

A general and effective approach involves the coupling of 2-bromopyridine with 2-formylphenylboronic acid. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of toluene and water or dioxane and water.

Alternatively, the coupling can be performed between a 2-pyridylboronic acid derivative and a 2-halobenzaldehyde. The choice of reactants can be guided by the commercial availability and stability of the respective starting materials.

Application in Heterocyclic Synthesis: The Gateway to Pyrido[1,2-a]indoles

The bifunctional nature of 2-(pyridin-2-yl)benzaldehyde, possessing both an electrophilic aldehyde group and a nucleophilic pyridine nitrogen, makes it an ideal candidate for the construction of fused heterocyclic systems through intramolecular cyclization strategies. One of the most elegant applications of this precursor is in the synthesis of the pyrido[1,2-a]indole scaffold, a core structure found in numerous biologically active compounds.[1]

A notable strategy involves a condensation reaction followed by an aryne-mediated annulation. This approach provides a convenient and efficient route to variously substituted pyrido[1,2-a]indoles.[2]

Synthesis of Diethyl 2-(pyridin-2-ylmethylene)malonate

The initial step in this synthetic sequence is the Knoevenagel condensation of 2-(pyridin-2-yl)benzaldehyde with an active methylene compound, such as diethyl malonate. This reaction is typically catalyzed by a weak base, like piperidine or pyridine, and results in the formation of diethyl 2-(pyridin-2-ylmethylene)malonate.

Figure 1: Synthesis of Diethyl 2-(pyridin-2-ylmethylene)malonate.

Aryne Annulation to Form Pyrido[1,2-a]indoles

The resulting Michael acceptor, diethyl 2-(pyridin-2-ylmethylene)malonate, can then undergo a [4+2] cycloaddition reaction with a benzyne intermediate, generated in situ. A common precursor for benzyne is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which upon treatment with a fluoride source like cesium fluoride (CsF), generates the highly reactive aryne. The subsequent annulation proceeds to furnish the desired diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate in good yields.[2]

References

Stability and storage of 2-(6-Bromopyridin-2-YL)benzaldehyde

An In-depth Technical Guide to the Stability and Storage of 2-(6-Bromopyridin-2-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the best practices for the stability and storage of this compound. Due to the limited publicly available stability data for this specific compound, this document extrapolates from the known chemical properties of its core functional moieties—aromatic aldehydes and bromopyridines—and outlines established methodologies for rigorous stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity and reliability of this compound in their research and development endeavors.

Introduction

This compound is a bifunctional organic molecule incorporating a benzaldehyde moiety and a bromopyridine ring system. Such compounds are of significant interest in medicinal chemistry and materials science as versatile intermediates for synthesizing more complex molecular architectures. The aldehyde group serves as a reactive handle for various transformations, while the bromopyridine unit can participate in a wide array of cross-coupling reactions. The inherent reactivity of the aldehyde functional group, however, presents challenges regarding the compound's stability and requires well-defined storage and handling protocols to prevent degradation. This guide will detail these considerations and provide a framework for establishing a robust stability profile.

Physicochemical Properties and Inferred Stability

While specific experimental data on the stability of this compound is not extensively documented in public literature, its stability profile can be inferred from the behavior of its constituent functional groups.

-

Aromatic Aldehydes : Aromatic aldehydes are known to be susceptible to oxidation, especially in the presence of air (oxygen), light, and certain metals.[1] The primary degradation product is typically the corresponding carboxylic acid.[2][3] For benzaldehyde derivatives, this would be the corresponding benzoic acid. The rate of this oxidation can be influenced by temperature and the presence of initiators.[4] Some aldehydes can also undergo polymerization or other side reactions, particularly under acidic or basic conditions.[5]

-

Bromopyridines : The bromopyridine moiety is generally considered a stable aromatic system.[6] The carbon-bromine bond is relatively robust and serves as a key functional group for cross-coupling reactions. While some organobromine compounds can be sensitive to light, bromopyridines are typically stable under standard laboratory conditions.

Based on this, the primary stability concern for this compound is the oxidation of the aldehyde group.

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerated (2-8 °C).[7] | Lower temperatures generally slow down the rate of chemical degradation, particularly oxidation.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with oxygen, thereby preventing oxidation of the aldehyde group. |

| Light | Protect from light by using amber glass vials or storing in the dark.[2] | Light can catalyze the oxidation of aldehydes and potentially lead to other photochemical degradation pathways. |

| Container | Use well-sealed, airtight containers. | To prevent exposure to atmospheric oxygen and moisture. |

| Additives | For long-term storage in solution, consider the addition of an antioxidant such as butylated hydroxytoluene (BHT).[1][7] | Antioxidants can inhibit the free-radical chain reactions involved in auto-oxidation. |

Handling:

-

Handle the compound in a well-ventilated area.

-

When not in use, ensure the container is tightly sealed.

-

For repeated use from a single container, it is advisable to blanket the container with an inert gas before re-sealing.

Potential Degradation Pathways

The principal anticipated degradation pathway for this compound is the oxidation of the aldehyde to a carboxylic acid. Other potential, though likely less significant, pathways could involve reactions of the pyridine nitrogen or the carbon-bromine bond under harsh conditions.

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability Testing

A formal stability study is essential to definitively determine the shelf-life and optimal storage conditions for this compound. The following protocol is based on the principles outlined in the ICH guidelines.[8]

Objective: To assess the stability of this compound under various environmental conditions over time.

Materials:

-

Multiple batches of this compound.

-

Stability chambers with controlled temperature and humidity.

-

Appropriate container closure systems (e.g., amber glass vials with inert-lined caps).

-

Validated stability-indicating analytical method (e.g., HPLC-UV, UPLC-MS).

Experimental Workflow:

Caption: General workflow for a chemical stability study.

Stability Conditions and Testing Frequency:

The following conditions are recommended for a comprehensive stability study.

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 6, 9, 12 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months[8] |

Analytical Tests:

The following tests should be performed at each time point:

| Test | Purpose |

| Appearance | To detect any changes in physical state or color. |

| Assay | To quantify the amount of this compound remaining. |

| Related Substances | To detect, identify, and quantify any degradation products. |

| Moisture Content | To assess the impact of humidity on stability. |

Conclusion

References

- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-(6-Bromopyridin-2-YL)benzaldehyde with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in biologically active molecules.

This document provides detailed application notes and protocols for the Suzuki coupling of 2-(6-Bromopyridin-2-YL)benzaldehyde with a variety of arylboronic acids. The resulting 2-(6-arylpyridin-2-yl)benzaldehyde derivatives are valuable intermediates in the synthesis of complex heterocyclic compounds and potential drug candidates. The presence of the pyridine nitrogen and the aldehyde functionality in the starting material presents unique challenges and considerations for reaction optimization, which will be addressed herein.

General Reaction Scheme

The general transformation involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a suitable base and solvent system.

Caption: General reaction scheme for the Suzuki coupling of this compound with arylboronic acids.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, categorized by the electronic nature of the substituent on the boronic acid. These data provide a baseline for reaction planning and optimization.

Table 1: Coupling with Electron-Rich and Electron-Neutral Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | ~90 |

| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 | ~88 |

| 4 | 2-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 24 | ~75 |

Table 2: Coupling with Electron-Deficient Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 110 | 12 | ~82 |

| 2 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (4) | - | K₂CO₃ (2) | DMF | 120 | 20 | ~78 |

| 3 | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (3) | Toluene | 100 | 16 | ~85 |

| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 95 | 24 | ~70 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method that can be adapted for various arylboronic acids. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water (if applicable)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and the ligand (if using a pre-formed catalyst, add it directly).

-

Solvent Addition: Add the degassed anhydrous solvent via syringe. If using a biphasic system, add the degassed organic solvent first, followed by the degassed water.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-(6-arylpyridin-2-yl)benzaldehyde.

-

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol for a Specific Example: Synthesis of 2-(6-(4-methoxyphenyl)pyridin-2-yl)benzaldehyde

This protocol details the synthesis of the title compound using 4-methoxyphenylboronic acid.

Materials:

-

This compound (278 mg, 1.0 mmol)

-

4-Methoxyphenylboronic acid (228 mg, 1.5 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (13.7 mg, 0.015 mmol, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (28.6 mg, 0.06 mmol, 6 mol%)

-

Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)

-

Anhydrous 1,4-Dioxane (10 mL)

Procedure:

-

In an oven-dried 25 mL Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with argon. Repeat this process three times.

-

Under a positive pressure of argon, add Pd₂(dba)₃ and XPhos to the flask.

-

Add 10 mL of anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate and 20 mL of water.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, gradient elution with 10% to 30% ethyl acetate in hexanes) to yield the product as a solid.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Key Parameter Relationships

The success of the Suzuki coupling reaction is dependent on the interplay of several key parameters.

Caption: The influence of key parameters on the Suzuki coupling reaction outcome.

Application Notes and Protocols for the Heck Reaction of 2-(6-Bromopyridin-2-YL)benzaldehyde

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. It facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This application note provides detailed protocols and reaction conditions for the Heck reaction of 2-(6-Bromopyridin-2-YL)benzaldehyde with various olefinic partners. The presence of both a pyridine ring and an aldehyde functionality in the starting material necessitates careful optimization of reaction conditions to achieve high yields and selectivity. These protocols are intended for researchers and scientists in the field of organic chemistry and drug development.

The Heck reaction is highly sensitive to the choice of catalyst, ligand, base, solvent, and temperature.[2] Therefore, a range of conditions are presented to accommodate different olefinic coupling partners and to provide a starting point for further optimization. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst.[1]

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes various reported conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.

| Olefin Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | NEt₃ (2) | DMF | 100 | 12 | 85-95 | General Conditions |

| Methyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 120 | 24 | 70-85 | [2] |

| n-Butyl Acrylate | PdCl₂(PPh₃)₂ (3) | None | NaOAc (2) | NMP | 130 | 18 | 80-90 | General Conditions |

| Styrene | Pd(OAc)₂ (1) | NHC Salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >90 | [3] |

| Various Olefins | SPO-ligated Pd complex (2) | None | K₂CO₃ (2) | DMF | 60 | 12 | High | [4][5] |

Experimental Protocols

Protocol 1: General Heck Reaction with Styrene

This protocol describes a general procedure for the Heck coupling of this compound with styrene using a palladium acetate catalyst and triphenylphosphine as a ligand.

-

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (NEt₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

-

Add anhydrous DMF (5 mL) and stir the mixture until the solids are dissolved.

-

Add triethylamine (2.0 mmol, 2 equiv.) followed by styrene (1.2 mmol, 1.2 equiv.).

-

Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

-

Protocol 2: Heck Reaction with an Acrylate Ester using a Phosphine-Free Catalyst System

This protocol utilizes an N-heterocyclic carbene (NHC) precursor as a ligand in an aqueous solvent system, which can offer advantages in terms of catalyst stability and reactivity.[3]

-

Materials:

-

This compound

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (NHC precursor)[3]

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and the NHC precursor (0.02 mmol, 2 mol%).

-

Add potassium carbonate (2.0 mmol, 2 equiv.).

-

Add a 1:1 mixture of DMF and water (6 mL).

-

Add methyl acrylate (1.5 mmol, 1.5 equiv.).

-

Heat the mixture to 80 °C and stir for 4 hours.[3]

-

Upon completion, cool the reaction to room temperature.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the product.

-

Mandatory Visualizations

Caption: Experimental workflow for the Heck reaction.

Caption: The catalytic cycle of the Heck reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Investigation of Heck coupling on 6-bromo[2,3- d ]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01961K [pubs.rsc.org]

- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(6-Bromopyridin-2-YL)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-YL)benzaldehyde is a versatile bifunctional building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring a reactive bromine atom on the pyridine ring and an aldehyde group on the benzaldehyde moiety, allows for sequential and site-selective modifications. This enables the construction of complex molecular architectures with therapeutic potential. The bromopyridine component is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the introduction of various aryl and heteroaryl substituents. The aldehyde functionality provides a handle for transformations like reductive amination, oxidation, and olefination, further expanding the accessible chemical space.

This document provides an overview of the applications of this compound in the development of kinase inhibitors, along with detailed experimental protocols for the synthesis and evaluation of its derivatives.

Application in Kinase Inhibitor Synthesis

The 2-(pyridin-2-yl)benzaldehyde scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Derivatives of this compound have been investigated as inhibitors of several kinases, including p38 mitogen-activated protein (MAP) kinase, spleen tyrosine kinase (Syk), and members of the Src family of tyrosine kinases. These kinases are key components of signaling pathways that regulate inflammation and cell proliferation.

The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves two key modifications:

-

Modification of the Pyridine Ring: The bromine atom serves as a handle for introducing various substituents at the 6-position of the pyridine ring via cross-coupling reactions. This position is often crucial for establishing interactions with the hinge region of the kinase active site.

-

Modification of the Aldehyde Group: The aldehyde can be converted into a variety of functional groups that can interact with other regions of the ATP-binding pocket, enhancing potency and selectivity.

Quantitative Data of a Representative Kinase Inhibitor

The following table summarizes the in vitro activity of a representative kinase inhibitor synthesized from a 2-(bromopyridin-2-yl)benzaldehyde derivative.

| Compound ID | Target Kinase | IC50 (nM) | Assay Method |

| Example Compound 1 | p38α MAP Kinase | 50 | In vitro kinase assay |

| Syk | 75 | In vitro kinase assay | |

| c-Src | 120 | In vitro kinase assay |

Experimental Protocols

Synthesis of a 2-(6-Arylpyridin-2-YL)benzaldehyde Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.

-

Add a mixture of 1,4-dioxane and water (typically 4:1 v/v) to the flask.

-

Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(6-arylpyridin-2-YL)benzaldehyde derivative.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Recombinant kinase enzyme (e.g., p38α)

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP)

-

Assay buffer

-

96-well plates

-

Plate reader for detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a 96-well plate, add the kinase enzyme and the inhibitor solution to the appropriate wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various detection methods, such as a luminescence-based assay that quantifies the amount of ATP remaining.

-

Calculate the percentage of kinase activity relative to a no-inhibitor control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: Synthetic workflow for biologically active compounds.

Caption: Inhibition of the p38 MAP Kinase signaling pathway.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(6-Bromopyridin-2-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-(6-bromopyridin-2-yl)benzaldehyde as a key building block. The selective functionalization of this molecule is a powerful strategy in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications. The ability to introduce a wide array of substituents at the 6-position of the pyridine ring allows for the creation of complex molecular architectures.

General Experimental Workflow

The general workflow for a typical palladium-catalyzed cross-coupling reaction is outlined below. This involves the careful assembly of reagents under an inert atmosphere, followed by heating and monitoring of the reaction, and concluding with a workup and purification of the desired product.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and an organoboron compound.[1] This reaction is widely used for the synthesis of biaryl and vinyl-substituted pyridine derivatives, which are common motifs in pharmaceuticals.[2][3]

General Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic acid or ester |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ |

| Ligand | SPhos or XPhos (if using Pd₂(dba)₃) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | 1,4-Dioxane/Water or Toluene |

| Temperature | 80-110 °C |

| Typical Yield | 70-95% |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and ligand (if necessary).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(6-arylpyridin-2-yl)benzaldehyde.

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of this compound with an alkene to form a substituted alkene.[4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis.[6]

Data Presentation: Heck Reaction Conditions

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Alkene (e.g., styrene, acrylate) |

| Catalyst | Pd(OAc)₂ or Pd/C |

| Ligand | P(o-tolyl)₃ or PPh₃ |

| Base | Et₃N or K₂CO₃ |

| Solvent | DMF, NMP, or Acetonitrile |

| Temperature | 100-140 °C |

| Typical Yield | 60-85% |

Experimental Protocol: Heck Reaction

-

In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the ligand (e.g., P(o-tolyl)₃, 0.04 equiv).

-

Add the base (e.g., Et₃N, 2.0 equiv) and the anhydrous, degassed solvent (e.g., DMF).

-

Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 120 °C) for 16-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the desired product.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between this compound and a terminal alkyne.[7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[9]

Data Presentation: Sonogashira Coupling Conditions

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Terminal alkyne |

| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N or Diisopropylamine |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

| Typical Yield | 75-98% |

Experimental Protocol: Sonogashira Coupling

-

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

-

Add the base (e.g., Et₃N, 3.0 equiv) followed by the terminal alkyne (1.2 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

-

Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite, washing with the same solvent.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction allows for the coupling of this compound with a primary or secondary amine.[12]

Data Presentation: Buchwald-Hartwig Amination Conditions

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Primary or secondary amine |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, or DavePhos |

| Base | NaOt-Bu or K₃PO₄ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Typical Yield | 65-90% |

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., BINAP, 0.04 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) for 12-24 hours.

-

Cool the reaction to room temperature, then quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired N-substituted product.

Disclaimer: The provided protocols are generalized procedures based on established methodologies for similar compounds. Reaction conditions may require optimization for specific substrates and coupling partners to achieve optimal yields. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(6-Bromopyridin-2-YL)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-YL)benzaldehyde is a versatile bifunctional building block in organic synthesis, offering two reactive sites for molecular elaboration: a bromine-substituted pyridine ring and a benzaldehyde moiety. The presence of the bromine atom on the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the aldehyde group serves as a versatile handle for transformations such as Wittig reactions, reductive aminations, and cyclization reactions. This combination of reactive functionalities makes this compound a valuable precursor for the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Key Applications

The unique structural features of this compound make it a strategic starting material for the synthesis of a range of important molecular frameworks. Key applications include:

-